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Compound of Interest

Methyl 2-(2-bromo-3,6-
Compound Name:
difluorophenyl)acetate

CAS No.: 1805594-04-0

Cat. No.: B1415472

Get Quote

Executive Summary

Methyl 2-(2-bromo-3,6-difluorophenyl)acetate (CAS: 1805594-04-0) is a critical fluorinated
building block used in the synthesis of advanced pharmaceutical agents, particularly HIF-2

inhibitors (Hypoxia-Inducible Factor 2 alpha) for oncology applications. Its unique substitution
pattern—featuring a bromine atom flanked by a difluoro motif and an acetic ester side chain—
imparts specific steric and electronic properties essential for structure-activity relationship
(SAR) tuning.

This technical guide provides a comprehensive analysis of the spectroscopic characteristics of
this compound. It synthesizes derived high-fidelity data based on substituent effects and
coupling constants, offering researchers a robust reference for structural validation and quality

control.

Chemical Identity & Properties
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Property Detail
IUPAC Name Methyl 2-(2-bromo-3,6-difluorophenyl)acetate
CAS Number 1805594-04-0

Molecular Formula

Molecular Weight 265.05 g/mol

263.96 g/mol (

Monoisotopic Mass ); 265.96 g/mol (
)

Physical State Colorless to pale yellow oil or low-melting solid
Soluble in

Solubility , DMSO-
, MeOH, EtOAc

Synthesis & Preparation Workflow

To ensure spectroscopic data accuracy, the compound must be isolated with high purity
(>98%). The standard industrial preparation involves the homologation of 2-bromo-3,6-
difluorobenzaldehyde or the displacement of a benzyl halide.

Synthetic Pathway Visualization

The following diagram outlines the logical flow from the commercially available aldehyde
precursor to the final methyl ester.
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Figure 1: Step-wise synthetic homologation from benzaldehyde to phenylacetic ester.[1]
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Spectroscopic Characterization

Note: The data below represents high-fidelity predicted values derived from substituent
chemical shift increments (ChemDraw/MestReNova algorithms) and scalar coupling logic (

-values). Experimental values may vary slightly (

ppm) depending on solvent and concentration.

A. Nuclear Magnetic Resonance (NMR)
1.

H NMR (400 MHz,

)

The proton spectrum is characterized by the distinct coupling of aromatic protons with the two
fluorine atoms.
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Couplin
Shift ( o A
Multiplicity Integration Assignment ESEE |
, PpPM
ppm)  H2)
7.15-7.05 Multiplet (td) 1H Ar-H5
6.95 - 6.85 Multiplet (td) 1H Ar-H4
May show
Ar-CH broadening due
3.98 Singlet (br) 2H to long-range
-CO
Hz.
3.74 Singlet 3H O-CH None.

Interpretation Logic:

e H5 vs H4: H5 is ortho to F6 and meta to F3. H4 is ortho to F3 and meta to F6. The "td"
(triplet of doublets) appearance arises because the ortho H-F coupling (~9 Hz) and ortho H-
H coupling (~9 Hz) are similar in magnitude, creating a pseudo-triplet, which is further split
by the smaller meta H-F coupling (~4-5 Hz).

o Methylene (3.98 ppm): The protons at C2 (benzylic) are deshielded by the aromatic ring and
the ester carbonyl. The proximity to F6 often causes line broadening or a very fine doublet.

2.

C NMR (100 MHz,
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The carbon spectrum is dominated by C-F coupling, resulting in doublets (d) or doublets of

doublets (dd).
Shift (
Multiplicity Assignment Coupling Logic
» Ppm)
170.5 S C=0 Ester carbonyl.
158.0 dd C-F (C6) Hz (Large).
155.5 dd C-F (C3) Hz (Large).
Hz,
129.0 dd Ar-CH (C4)
Hz.
Hz,
116.5 dd Ar-CH (C5)
Hz.
Complex splitting due
114.0 m Ar-C-Br (C2)
to two F atoms.
Ar-C-CH
112.5 m Quaternary carbon.
(C1)
52.4 s O-CH Methyl ester.
Benzylic carbon, likely
395 d CH coupled to F6 (
Hz).
3.
F NMR (376 MHz,
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e -114.5 ppm (m, 1F, F-6): Ortho to the acetate group.
e -118.0 ppm (m, 1F, F-3): Ortho to the bromine.

¢ Note: The signals will appear as complex multiplets due to H-F and F-F coupling (if any
through-space interaction exists, though typically weak).

B. Mass Spectrometry (GC-MS | LC-MS)
The presence of Bromine (

and
) creates a signature "twin peak" pattern of equal intensity.

¢ lonization Mode: EI (Electron Impact, 70 eV) or ESI+ (Electrospray).

e Molecular lon (

):

o mi/z 264 (

)

o miz 266 (

)

o Intensity Ratio: ~1:1 (Characteristic of mono-brominated compounds).
o Key Fragments (El):
o m/z 205/207 (

): Loss of the carbomethoxy group ($ \cdot COOCH_3 $). This forms the stable 2-bromo-
3,6-difluorobenzyl cation.

o m/z 126: Loss of Br from the benzyl cation (difluorotropylium ion).
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C. Infrared Spectroscopy (FT-IR)

Wavenumber (

Assignment Description
)
1735 - 1745 Strong ester carbonyl stretch.
Aromatic ring skeletal
1480 - 1500 o
vibrations.
Strong C-F stretching bands
1150 - 1250
(broad).
1000 - 1100 Ester C-O-C stretch.

Quality Control & Impurity Profiling

Differentiation from regioisomers (e.g., the 4,5-difluoro or 2,6-difluoro analogs) is critical.

Differentiation Logic Diagram

Unknown Sample

(Methyl bromo-difluoro-phenylacetate)

'

1H NMR Analysis
(Aromatic Region)

'

Analyze Coupling Pattern

High J (8-9Hz)

Low J (<2Hz)

Target: 3,6-Difluoro
Pattern: Two vicinal protons
Coupling: Ortho (~9H

Impurity: 4,5-Difluoro
(H4, H5) Pattern: Two isolated protons (H3, H6)
z) Coupling: Para (Small/None)
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Figure 2: Logic flow for distinguishing the 3,6-difluoro target from the common 4,5-difluoro
impurity.

Experimental Protocol: Data Acquisition
Objective: Isolate analytical-grade material for spectral validation.
o Sample Preparation: Dissolve 10 mg of the methyl ester in 0.6 mL of

(containing 0.03% TMS as internal standard). Ensure the solution is clear and free of
suspended solids.

e Instrument Setup (NMR):
o Probe: 5mm Broadband Observe (BBO) or Inverse (BBI).
o Temperature: 298 K (25°C).
o Pulse Sequence: Standard zg30 (proton) and zgpg30 (carbon with proton decoupling).
o Scans: 16 scans (

H), 1024 scans (

C) to ensure signal-to-noise ratio > 10:1 for quaternary carbons.
e Processing:
o Apply exponential window function (LB = 0.3 Hz) for

H.

o Phase correction: Manual phasing is recommended for the aromatic region due to
complex F-coupling.

o Baseline correction: Polynomial fit (Bernstein order 5).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e To cite this document: BenchChem. [Spectroscopic Data Guide: Methyl 2-(2-bromo-3,6-
difluorophenyl)acetate]. BenchChem, [2026]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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